![molecular formula C18H18ClN3 B5219890 N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)
N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. The compound is a derivative of cyclopenta[b]quinoline, which is a heterocyclic compound with a unique structure.
Mecanismo De Acción
The mechanism of action of N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is not fully understood. However, studies have suggested that the compound may act as a DNA intercalator, inhibiting DNA replication and transcription. Additionally, the compound may also inhibit the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate neurotransmitter activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in lab experiments is its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, making it an attractive target for drug development. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride. One direction is to investigate the compound's potential as a chemotherapeutic agent for cancer treatment. Another direction is to study the compound's effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of the compound in vivo and to develop new synthesis methods for the compound.
Conclusion:
In conclusion, N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is needed to fully understand its potential therapeutic applications and develop new synthesis methods.
Métodos De Síntesis
The synthesis of N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-9-amine with 3-pyridinemethanol in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in the form of a hydrochloride salt.
Aplicaciones Científicas De Investigación
N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied for its potential therapeutic applications in various scientific research fields. The compound has shown promising results in the treatment of cancer, neurological disorders, and infectious diseases.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3.ClH/c1-2-8-16-14(6-1)18(15-7-3-9-17(15)21-16)20-12-13-5-4-10-19-11-13;/h1-2,4-6,8,10-11H,3,7,9,12H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNFBULIHPWOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NCC4=CN=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219815.png)
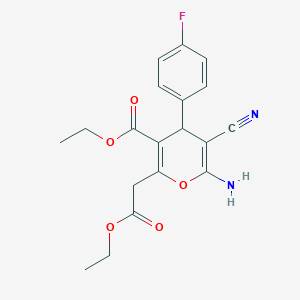
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)
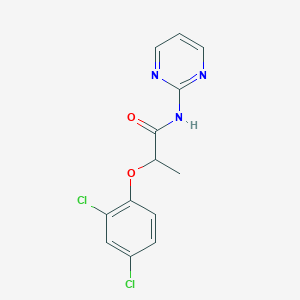

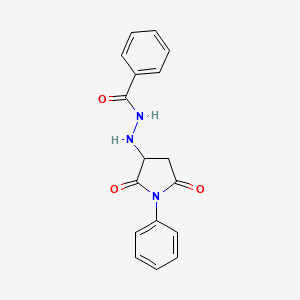
![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219866.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)
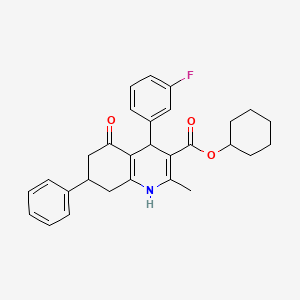
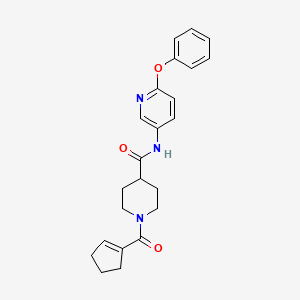
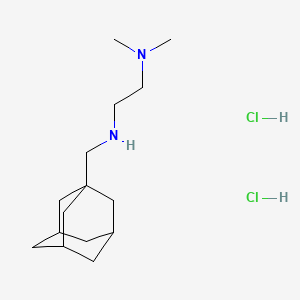
![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)